molecular formula C7H6Cl2F3N B12295877 4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride

Cat. No.: B12295877
M. Wt: 232.03 g/mol
InChI Key: PWVGLBKTBVXFPL-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features both chloromethyl and trifluoromethyl groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the desired substitution on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as tetramethylguanidine, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while radical reactions can introduce or modify trifluoromethyl groups.

Scientific Research Applications

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with various molecular targets and pathways. The chloromethyl group can act as an electrophile, participating in nucleophilic substitution reactions, while the trifluoromethyl group can influence the compound’s reactivity and stability through its electron-withdrawing effects. These interactions can modulate the compound’s biological activity and its effectiveness in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in organic synthesis, pharmaceuticals, and agrochemicals.

Properties

Molecular Formula

C7H6Cl2F3N

Molecular Weight

232.03 g/mol

IUPAC Name

4-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride

InChI

InChI=1S/C7H5ClF3N.ClH/c8-3-5-1-2-12-4-6(5)7(9,10)11;/h1-2,4H,3H2;1H

InChI Key

PWVGLBKTBVXFPL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CCl)C(F)(F)F.Cl

Origin of Product

United States

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